Tolbutamide Pharmacokinetics: A 7-Hour Half-Life Differentiates It from Ultra-Long-Acting and Short-Acting Sulfonylureas
In a head-to-head, single-dose pharmacokinetic study in healthy volunteers, the elimination half-life of tolbutamide (500 mg) was determined to be 7 hours, which is significantly shorter than that of chlorpropamide (34 hours) and significantly longer than that of the second-generation agents glibenclamide (1.8 hours) and glipizide (4.3 hours) [1]. This intermediate half-life provides a distinct temporal profile that is critical for research models requiring sustained but not prolonged KATP channel blockade.
| Evidence Dimension | Elimination half-life (t1/2) |
|---|---|
| Target Compound Data | 7 hours |
| Comparator Or Baseline | Chlorpropamide: 34 hours; Glibenclamide: 1.8 hours; Glipizide: 4.3 hours |
| Quantified Difference | Tolbutamide half-life is 27 hours shorter than chlorpropamide, 5.2 hours longer than glibenclamide, and 2.7 hours longer than glipizide. |
| Conditions | Single oral dose in 7 healthy male volunteers; doses: tolbutamide 500 mg, chlorpropamide 250 mg, glibenclamide 5 mg, glipizide 5 mg. |
Why This Matters
Procurement for research applications requiring a specific duration of KATP channel inhibition necessitates selection based on precise half-life data to avoid confounding from either prolonged (chlorpropamide) or short-lived (glibenclamide) drug exposure.
- [1] Sartor G, Melander A, Scherstén B, Wåhlin-Boll E. Comparative single-dose kinetics and effects of four sulfonylureas in healthy volunteers. Acta Med Scand. 1980;208(4):301-307. View Source
